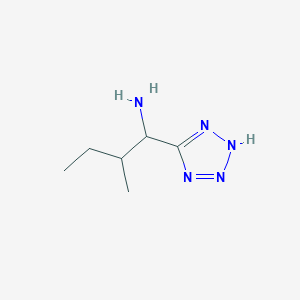
2-Methyl-1-(1H-tetrazol-5-yl)butan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1-(1H-Tetrazol-5-yl)butan-1-amin ist eine chemische Verbindung mit der Summenformel C6H13N5 und einem Molekulargewicht von 155,21 g/mol . Es ist bekannt für seine Anwendungen in verschiedenen Bereichen, darunter Chemie, Biologie, Medizin und Industrie.
Herstellungsmethoden
Die Synthese von 2-Methyl-1-(1H-Tetrazol-5-yl)butan-1-amin umfasst mehrere Schritte. Eine übliche Methode beinhaltet die Reaktion von 2-Methylbutan-1-amin mit Natriumazid und Triethylorthoformiat in Eisessig . Diese Reaktion erfordert typischerweise Rückflussbedingungen, um effizient abzulaufen. Industrielle Produktionsmethoden können ähnliche Syntheserouten umfassen, jedoch im größeren Maßstab, mit optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Vorbereitungsmethoden
The synthesis of 2-Methyl-1-(1H-tetrazol-5-yl)butan-1-amine involves several steps. One common method includes the reaction of 2-methylbutan-1-amine with sodium azide and triethyl orthoformate in glacial acetic acid . This reaction typically requires reflux conditions to proceed efficiently. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-Methyl-1-(1H-Tetrazol-5-yl)butan-1-amin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Verbindung kann mit gängigen Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Es kann nukleophile Substitutionsreaktionen eingehen, bei denen der Tetrazolring mit anderen funktionellen Gruppen unter Verwendung von Reagenzien wie Alkylhalogeniden substituiert werden kann.
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation zu entsprechenden Ketonen oder Carbonsäuren führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen am Tetrazolring einführen können.
Wissenschaftliche Forschungsanwendungen
2-Methyl-1-(1H-Tetrazol-5-yl)butan-1-amin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Referenzsubstanz für Arzneimittelverunreinigungen und Reagenzien verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten und Wechselwirkungen mit Biomolekülen untersucht.
Medizin: Es werden Forschungen durchgeführt, um seine potenziellen therapeutischen Anwendungen zu untersuchen, einschließlich seiner Verwendung als Ligand in der Wirkstoffentwicklung.
Industrie: Es wird bei der Synthese anderer chemischer Verbindungen und Materialien verwendet und trägt zu verschiedenen industriellen Prozessen bei.
Wirkmechanismus
Der Wirkmechanismus von 2-Methyl-1-(1H-Tetrazol-5-yl)butan-1-amin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Es ist bekannt, dass der Tetrazolring an Wasserstoffbrückenbindungen und anderen Wechselwirkungen mit biologischen Molekülen beteiligt ist, was seine biologische Aktivität beeinflussen kann . Die genauen molekularen Zielstrukturen und -wege hängen von der jeweiligen Anwendung und dem Kontext ab, in dem die Verbindung verwendet wird.
Wirkmechanismus
The mechanism of action of 2-Methyl-1-(1H-tetrazol-5-yl)butan-1-amine involves its interaction with specific molecular targets and pathways. The tetrazole ring is known to participate in hydrogen bonding and other interactions with biological molecules, which can influence its biological activity . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
2-Methyl-1-(1H-Tetrazol-5-yl)butan-1-amin kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:
1-Methyl-5-Aminotetrazol: Diese Verbindung hat eine ähnliche Tetrazolringstruktur, unterscheidet sich jedoch im Alkylsubstituenten.
3-Methyl-1-(1H-Tetrazol-5-yl)-1-butanamin: Eine weitere ähnliche Verbindung mit einer anderen Alkylkettenlänge.
Die Einzigartigkeit von 2-Methyl-1-(1H-Tetrazol-5-yl)butan-1-amin liegt in seiner spezifischen molekularen Struktur, die seine Reaktivität und Anwendungen in verschiedenen Bereichen beeinflusst.
Eigenschaften
Molekularformel |
C6H13N5 |
|---|---|
Molekulargewicht |
155.20 g/mol |
IUPAC-Name |
2-methyl-1-(2H-tetrazol-5-yl)butan-1-amine |
InChI |
InChI=1S/C6H13N5/c1-3-4(2)5(7)6-8-10-11-9-6/h4-5H,3,7H2,1-2H3,(H,8,9,10,11) |
InChI-Schlüssel |
MBPGSKUSSWDBFL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C(C1=NNN=N1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


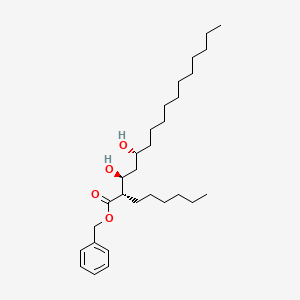
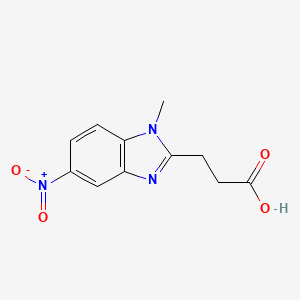



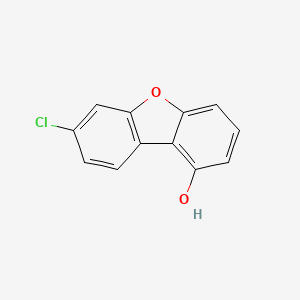
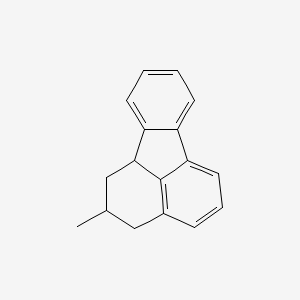

![2-[4-(Dimethylamino)-1-(2-methylphenyl)butyl]-phenol](/img/structure/B11825075.png)
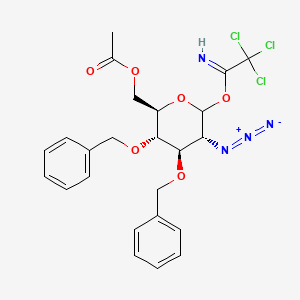


![Methyl 6-bromo-5-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B11825089.png)
![[(Z)-1-(2-hydroxyphenyl)ethylideneamino]urea](/img/structure/B11825095.png)
